molecular formula C57H104O6 B13832323 Triolein,[carboxyl-14c] CAS No. 67318-71-2

Triolein,[carboxyl-14c]

Cat. No.: B13832323
CAS No.: 67318-71-2
M. Wt: 891.4 g/mol
InChI Key: PHYFQTYBJUILEZ-ANJTYSBLSA-N
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Description

Significance of Carboxyl-Labeled Triolein (B1671897) in Metabolic Research

The labeling of the carboxyl group in triolein with ¹⁴C is particularly significant for studying lipid metabolism. The carboxyl group is a key functional group involved in the enzymatic reactions that break down and build up fats. When Triolein,[carboxyl-14C] is ingested or introduced into a biological system, the ¹⁴C atom acts as a beacon, allowing researchers to follow the fate of the oleic acid component of the triglyceride.

This has proven invaluable in a variety of research applications, including:

Fatty Acid Absorption and Distribution: Studies have used ¹⁴C-labeled triolein to investigate how dietary fats are absorbed in the intestine and distributed throughout the body. revvity.com

Lipolysis Studies: Researchers can track the breakdown of triolein (lipolysis) by measuring the release of radiolabeled fatty acids. revvity.com

Fat Malabsorption Diagnosis: The "[¹⁴C]-triolein breath test" is a clinical diagnostic tool used to assess fat malabsorption. nih.govnih.gov In this test, the amount of ¹⁴CO₂ exhaled after ingesting Triolein,[carboxyl-14C] provides an indication of how well the fat is being digested and absorbed. nih.govnih.gov

Metabolic Fate of Lipids: By tracking the ¹⁴C label, scientists can determine how fatty acids are metabolized, whether they are stored in adipose tissue, used for energy, or incorporated into other molecules. nih.govnih.gov For instance, research has shown that a significant portion of ingested ¹⁴C-fatty acids are metabolized and expired as ¹⁴CO₂. nih.gov

The use of Triolein,[carboxyl-14C] has been instrumental in understanding the intricate pathways of lipid metabolism and in identifying abnormalities in these processes.

Historical Context of Radiotracer Applications in Lipidomics

The use of radioactive isotopes as tracers in biochemical research has a rich history, with the discovery of radioactivity at the end of the 19th century paving the way for their application in tracing molecular fates within living organisms. nih.gov The 1940s marked the beginning of radiotracer studies, which initially relied on simple instrumentation and techniques. nih.gov

In the field of lipidomics, the large-scale study of cellular lipids, radiotracers have been fundamental. nih.gov Before the advent of modern mass spectrometry techniques, radiolabeled lipids like Triolein,[carboxyl-14C] were essential for elucidating the complex networks of lipid metabolism. nih.govspringernature.comresearchgate.net These early studies provided the foundational knowledge upon which much of our current understanding of lipid biochemistry is built.

The principle of using a radiotracer involves introducing a compound with a radioactive atom into a system and then monitoring the distribution and transformation of that compound by detecting the emitted radiation. iaea.org This approach has been widely used to study the synthesis, transport, and breakdown of various lipids, providing insights that would be difficult to obtain through other means. nih.govspringernature.com While newer techniques have emerged, radiotracer studies, particularly with compounds like Triolein,[carboxyl-14C], continue to be a valuable tool in the lipid researcher's arsenal.

Properties

CAS No.

67318-71-2

Molecular Formula

C57H104O6

Molecular Weight

891.4 g/mol

IUPAC Name

2,3-bis[[(Z)-(114C)octadec-9-enoyl]oxy]propyl (Z)-(114C)octadec-9-enoate

InChI

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/i55+2,56+2,57+2

InChI Key

PHYFQTYBJUILEZ-ANJTYSBLSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCC[14C](=O)OCC(O[14C](=O)CCCCCCC/C=C\CCCCCCCC)CO[14C](=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

Applications of Triolein, Carboxyl 14c in Investigating Lipid Metabolic Pathways

Triacylglycerol Hydrolysis and Lipolysis

The breakdown of triacylglycerols (TAGs), a process known as lipolysis, is fundamental to lipid metabolism, mobilizing fatty acids for energy or other metabolic functions. Triolein (B1671897),[carboxyl-14C] has been instrumental in characterizing the enzymes responsible for this process and understanding its regulation.

Characterization of Lipase (B570770) Activities (e.g., Pancreatic Lipase, Adipose Triglyceride Lipase, Hormone-Sensitive Lipase, Carboxyl Ester Lipase)

The activity of various lipases can be quantitatively assayed using Triolein,[carboxyl-14C] as a substrate. The principle of these assays involves incubating the enzyme with the radiolabeled triolein and measuring the release of the radiolabeled oleic acid. This method offers high sensitivity and specificity.

Pancreatic Lipase: This enzyme, crucial for the digestion of dietary fats, can be assayed using a [3H]triolein substrate, a method noted for its pronounced specificity compared to assays for lipoprotein lipase or hepatic lipase. nih.gov The hydrolysis of triolein by pancreatic lipase is a key step in the absorption of dietary fats. aocs.org

Adipose Triglyceride Lipase (ATGL): ATGL initiates the first step in the hydrolysis of stored triglycerides in adipocytes. nih.gov Assays using radiolabeled substrates like [3H]triolein are a common method to measure its activity. nih.gov One innovative approach utilizes adiposomes, artificial lipid nanostructures mimicking lipid droplets, prepared with radiolabeled triolein to provide a more accurate in vitro system for studying ATGL activity. nih.gov

Hormone-Sensitive Lipase (HSL): HSL is a key intracellular lipase that hydrolyzes stored triglycerides in adipose tissue. nih.govresearchgate.net While HSL can act on triacylglycerols, it shows a higher specificity for diacylglycerols. nih.govcapes.gov.br Its activity is often measured using radiolabeled triolein, and this enzyme plays a crucial role in the hormonally controlled lipolysis process. nih.govcapes.gov.br

Carboxyl Ester Lipase (CEL): CEL, also known as bile salt-stimulated lipase, is involved in the hydrolysis of various lipids, including triacylglycerols and cholesteryl esters. youtube.comnih.gov Studies using chylomicrons labeled with both [3H]arachidonic acid and [14C]linoleic acid have shown that CEL can efficiently hydrolyze diacylglycerols produced by the action of colipase-dependent lipase on triacylglycerols. reactome.orgmdpi.com

Table 1: Lipase Activity Assays Using Radiolabeled Triolein
LipasePrimary FunctionAssay Principle with Triolein,[carboxyl-14C]Key Findings
Pancreatic LipaseDigestion of dietary triacylglycerols in the intestine.Measures the release of [14C]oleic acid from Triolein,[carboxyl-14C] in an emulsion.Demonstrates high specificity for triolein hydrolysis, essential for fat absorption. nih.govaocs.org
Adipose Triglyceride Lipase (ATGL)Initiates the hydrolysis of stored triacylglycerols in adipocytes.Quantifies the release of [14C]oleic acid from radiolabeled triolein incorporated into adiposomes or emulsions. nih.govATGL is the rate-limiting enzyme for the initial step of lipolysis in adipose tissue. nih.gov
Hormone-Sensitive Lipase (HSL)Hydrolyzes intracellular triacylglycerols and diacylglycerols in response to hormonal signals. nih.govMeasures the release of [14C]oleic acid, although it has higher affinity for diacylglycerols. nih.govcapes.gov.brA key regulator of fatty acid mobilization from adipose tissue. researchgate.net
Carboxyl Ester Lipase (CEL)Hydrolyzes a broad range of esters, including triacylglycerols and cholesteryl esters, in the presence of bile salts. youtube.comnih.govAssesses the hydrolysis of [14C]triolein, often in combination with other lipases to understand its role in the digestive cascade.Plays a significant role in the hydrolysis of diacylglycerols generated by other lipases. reactome.orgmdpi.com

Regulation of Triacylglycerol Catabolism

The use of Triolein,[carboxyl-14C] has been pivotal in understanding the complex regulation of triacylglycerol breakdown. For instance, studies on lipoprotein lipase have utilized monolayers containing tri[14C]oleoylglycerol to investigate how factors like enzyme concentration and the presence of activator proteins, such as apolipoprotein C-II, influence the rate of hydrolysis. nih.gov These experiments have revealed that the lipid composition of the interface where the enzyme acts significantly impacts its catalytic rate. nih.gov

Substrate Specificity and Enzyme Kinetics

Triolein,[carboxyl-14C] is an invaluable tool for determining the substrate specificity and kinetic parameters of various lipases. By comparing the rate of hydrolysis of radiolabeled triolein with other lipid substrates, researchers can delineate the preferences of different enzymes. For example, studies have shown that some lipases exhibit positional specificity, preferentially hydrolyzing ester bonds at specific positions on the glycerol backbone. researchgate.net Kinetic studies using Triolein,[carboxyl-14C] allow for the determination of key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), providing insights into the efficiency and mechanism of enzymatic catalysis. The kinetics of lipase-catalyzed synthesis of triolein have also been studied, providing a comprehensive understanding of both the hydrolytic and synthetic capabilities of these enzymes.

Table 2: Kinetic Parameters of Lipase-Catalyzed Triolein Hydrolysis
LipaseKinetic ParameterSignificanceFinding with Radiolabeled Triolein
Lipoprotein LipaseKm (Michaelis constant)Indicates the substrate concentration at which the reaction rate is half of Vmax. A lower Km signifies higher affinity.The apparent Km for triolein was found to be lower in smaller substrate particles, suggesting particle size affects enzyme-substrate interaction.
Vmax (Maximum velocity)The maximum rate of the reaction when the enzyme is saturated with the substrate.The presence of activator protein apoC-II significantly increases the Vmax of lipoprotein lipase for triolein hydrolysis.
Various LipasesPositional SpecificityRefers to the preference of a lipase to hydrolyze ester bonds at specific positions (sn-1, sn-2, or sn-3) of the glycerol backbone.Studies with triolein have shown that some lipases are 1,3-specific, while others are non-specific. researchgate.net

Fatty Acid Oxidation and Energy Metabolism

Following their release from triacylglycerols, fatty acids are transported to mitochondria and peroxisomes for oxidation, a process that generates a significant amount of cellular energy in the form of ATP. Triolein,[carboxyl-14C] is used to trace the journey of oleic acid through these oxidative pathways.

Assessment of Beta-Oxidation Pathways

Beta-oxidation is the primary pathway for the breakdown of fatty acids into acetyl-CoA. youtube.com The use of fatty acids labeled with carbon-14, such as the oleic acid released from Triolein,[carboxyl-14C], allows for the direct measurement of the rate of this process. In experimental setups, cells or isolated mitochondria are incubated with the radiolabeled fatty acid, and the rate of beta-oxidation is determined by measuring the production of radiolabeled acid-soluble metabolites, which include acetyl-CoA and other intermediates of the Krebs cycle. This technique provides a quantitative measure of the capacity of a given tissue or cell type to oxidize fatty acids for energy.

Table 3: Assessment of Fatty Acid Oxidation Using Triolein,[carboxyl-14C]
Parameter MeasuredMethodologyInformation ObtainedKey Considerations
Rate of Beta-OxidationIncubation of cells or mitochondria with [14C]oleic acid (from Triolein,[carboxyl-14C]) and measurement of radiolabeled acid-soluble metabolites.Provides a direct measure of the activity of the beta-oxidation pathway.Reflects the initial steps of fatty acid catabolism.
Rate of Complete Fatty Acid OxidationQuantification of [14C]O2 produced from the oxidation of [carboxyl-14C]oleic acid.Represents the overall conversion of the fatty acid to CO2, indicating its use for energy production.The rate of 14CO2 production can be influenced by factors other than the rate of beta-oxidation, such as the activity of the Krebs cycle and isotopic exchange reactions. nih.gov

Analysis of Incomplete Fatty Acid Oxidation

The radiolabeled compound Triolein,[carboxyl-14C] serves as a critical tool for investigating the nuances of fatty acid metabolism, including the phenomenon of incomplete fatty acid oxidation. In this process, long-chain fatty acids are not fully broken down into acetyl-CoA for entry into the citric acid cycle. Instead, intermediate metabolites accumulate, which can be indicative of metabolic dysfunction.

When cells or tissues are supplied with Triolein,[carboxyl-14C], the radioactive label at the carboxyl position of the oleic acid moieties allows for the tracking of these fatty acids through the beta-oxidation pathway. In cases of incomplete oxidation, the radiolabel can be detected in chain-shortened acylcarnitines. These metabolites are formed when fatty acyl-CoAs are esterified to carnitine, a process that can be upregulated when there is a bottleneck in the beta-oxidation spiral or the citric acid cycle.

Research in metabolic diseases, such as type 2 diabetes, has highlighted the significance of incomplete fatty acid oxidation. Studies have shown a notable increase in plasma concentrations of specific acylcarnitines (e.g., C10 to C14) in individuals with the condition, suggesting inefficient processing of long-chain fatty acids. nih.gov By using Triolein,[carboxyl-14C] as a substrate, researchers can quantify the rate of formation of these radiolabeled acylcarnitine intermediates, providing a direct measure of incomplete beta-oxidation. This approach helps to elucidate the molecular mechanisms underlying metabolic stress and insulin (B600854) resistance, where an overload of lipids can lead to the accumulation of these potentially lipotoxic intermediates. nih.gov

The following table illustrates the typical acylcarnitine markers of incomplete fatty acid oxidation that can be traced using Triolein,[carboxyl-14C].

Acylcarnitine SpeciesCarbon Chain LengthSignificance in Incomplete FAO
MyristoylcarnitineC14Accumulates when long-chain acyl-CoA dehydrogenase is impaired.
LauroylcarnitineC12An indicator of a bottleneck in the mid-chain steps of beta-oxidation.
DecanoylcarnitineC10Elevated levels suggest a disruption in the latter stages of beta-oxidation.

Lipid Synthesis and Re-esterification (Lipogenesis)

Tracing De Novo Lipogenesis Pathways

De novo lipogenesis (DNL) is the metabolic pathway for synthesizing fatty acids from non-lipid precursors, primarily carbohydrates. nih.gov This process is typically traced using radiolabeled precursors like [14C]-acetate or [14C]-glucose, which are incorporated into newly synthesized fatty acids. nih.govtno-pharma.com While Triolein,[carboxyl-14C] is not used to measure the initial synthesis of fatty acids from these precursors, it is instrumental in tracking the subsequent fate of fatty acids and the dynamics of triglyceride synthesis and storage.

Once fatty acids are synthesized de novo or taken up from circulation, they are esterified to a glycerol backbone to form triacylglycerols (TAGs). By introducing Triolein,[carboxyl-14C] into a biological system, researchers can follow the movement and remodeling of this specific TAG molecule. This allows for the investigation of how externally supplied or newly synthesized fatty acids are incorporated into existing lipid pools and how they contribute to the expansion of TAG stores. This is particularly relevant in understanding conditions like obesity and non-alcoholic fatty liver disease, where DNL is often upregulated. nih.gov The radiolabeled triolein can be used to trace the flux of lipids from the liver to peripheral tissues, providing insights into the systemic regulation of lipid homeostasis.

Investigation of Fatty Acid Incorporation into Complex Lipids

The oleic acid components of Triolein,[carboxyl-14C] can be liberated through lipolysis and subsequently re-incorporated into a variety of complex lipids beyond triacylglycerols. This makes the labeled compound a valuable tracer for studying the pathways of lipid remodeling and the synthesis of essential cellular components like phospholipids (B1166683) and cholesterol esters.

Once the [14C]oleic acid is released, it can be activated to oleoyl-CoA and enter various acylation reactions. Researchers have used [14C]oleate to demonstrate its incorporation into phospholipids, which are fundamental components of cellular membranes. researchgate.net The distribution of the radiolabel among different phospholipid classes (e.g., phosphatidylcholine, phosphatidylethanolamine) can reveal the relative activities of the enzymes involved in their synthesis.

Similarly, the incorporation of [14C]oleate into cholesterol esters is a key indicator of cellular cholesterol homeostasis. researchgate.netnih.gov The formation of cholesteryl [14C]oleate, catalyzed by acyl-coenzyme A:cholesterol acyltransferase (ACAT), is a mechanism for storing excess cholesterol within cells. nih.gov Tracking this process with Triolein,[carboxyl-14C] allows for the quantification of cholesterol esterification activity under various physiological and pathological conditions.

Cellular Triacylglycerol Synthesis and Storage Dynamics

Triolein,[carboxyl-14C] is an ideal tracer for directly studying the dynamics of cellular triacylglycerol (TAG) synthesis and storage within lipid droplets. By incubating cells with this radiolabeled lipid, the rate of its uptake and incorporation into the cellular TAG pool can be precisely measured over time.

Studies have utilized [1-14C]-oleate, a constituent of triolein, to investigate the kinetics of TAG accumulation. For instance, in the protozoan Trypanosoma brucei, feeding with radiolabeled oleate led to its rapid incorporation into TAG, which was stored in newly formed lipid droplets. plos.org This demonstrates the utility of this method in quantifying the flux of fatty acids into storage lipids under specific metabolic conditions. plos.org The time-dependent increase of radioactivity in the TAG fraction provides a direct measure of the rate of TAG synthesis and turnover.

The data below, adapted from such kinetic studies, illustrates the incorporation of a radiolabeled fatty acid into various lipid classes over time, highlighting the primary role of TAG as a storage lipid.

Time (hours)Radioactivity in Phospholipids (Relative Units)Radioactivity in Diacylglycerol (Relative Units)Radioactivity in Triacylglycerol (Relative Units)
0.515050200
120075450
222080900
8250602500

Lipid Transport and Lipoprotein Dynamics

Analysis of Triglyceride Uptake by Lipoproteins (e.g., VLDL, HDL)

Triolein,[carboxyl-14C] is employed to investigate the complex dynamics of triglyceride transport between different classes of lipoproteins, which are essential for distributing lipids throughout the body. Very-low-density lipoproteins (VLDL) are the primary carriers of endogenous triglycerides from the liver to peripheral tissues. lipidcenter.comfrontiersin.org High-density lipoproteins (HDL) are involved in reverse cholesterol transport and also interact with triglyceride-rich lipoproteins. frontiersin.org

By incorporating Triolein,[carboxyl-14C] into VLDL particles, researchers can track the fate of these triglycerides in circulation. The transfer of the radiolabel from VLDL to other lipoproteins, such as HDL and low-density lipoprotein (LDL), can be quantified. This process is often mediated by cholesteryl ester transfer protein (CETP), which exchanges triglycerides in VLDL for cholesterol esters in HDL. frontiersin.org

Furthermore, studies have used radiolabeled triolein emulsions to measure the uptake of circulating triglycerides by specific tissues. For example, by infusing a lipid emulsion containing [3H]triolein and measuring its concentration in arterial and coronary sinus blood, it was determined that the human heart takes up a significant amount of triglycerides from circulation. nih.gov This demonstrates that circulating triglycerides are an important source of fatty acids for myocardial energy metabolism. nih.gov Such studies are vital for understanding the pathophysiology of diseases like atherosclerosis, where dysregulated lipoprotein metabolism plays a central role.

Examination of Lipid Transfer Between Lipoprotein Particles

The use of Triolein,[carboxyl-14C] has been instrumental in elucidating the dynamics of lipid transfer between different lipoprotein particles. Radiolabeling the carboxyl group of the oleoyl chains in triolein allows for precise tracking of the triglyceride molecule as it moves between lipoproteins. This methodology has been pivotal in understanding the roles of various enzymes and transfer proteins in lipid metabolism.

One key area of investigation has been the transfer of triglycerides from triglyceride-rich lipoproteins, such as very-low-density lipoproteins (VLDL), to other lipoproteins like low-density lipoproteins (LDL) and high-density lipoproteins (HDL). Studies have utilized [14C]triolein-labeled VLDL to demonstrate and quantify this transfer. For instance, research has shown that the lipid transfer particle (LTP) found in the hemolymph of the tobacco hornworm (Manduca sexta) can catalyze the net transfer of triacylglycerol from a triolein/phosphatidylcholine microemulsion to human LDL. nih.gov In these experiments, the initial rates of transfer were observed to be dependent on the concentration of the catalyst. nih.gov

Furthermore, detailed kinetic studies have been made possible through the use of [14C]triolein. A procedure for the exogenous isotopic labeling of triglyceride-rich lipoproteins (chylomicrons and VLDL) with high specific activity radioactive triglyceride has been developed. nih.gov This method ensures that the labeled lipoproteins maintain their chemical and physical properties. nih.gov Subsequent experiments have shown that both endogenously and exogenously labeled triglycerides are removed from these lipoproteins at the same rates in various physiological systems. nih.gov

Research has also focused on the enzymatic hydrolysis of triolein at the interface of lipoproteins. The hydrolysis of tri[14C]oleoylglycerol catalyzed by lipoprotein lipase has been studied in a lipid monolayer system containing egg phosphatidylcholine. nih.gov The rate of this hydrolysis was found to be dependent on the enzyme concentration and was significantly enhanced by the presence of apolipoprotein C-II, an activator for lipoprotein lipase. nih.gov The concentration of triacylglycerol in the phospholipid monolayer also influenced the rate of catalysis. nih.gov

The following table summarizes findings from a study on lipid transfer between a triolein microemulsion and LDL, catalyzed by an insect hemolymph lipid transfer particle.

ParameterObservationCitation
Catalyst Lipid transfer particle from Manduca sexta hemolymph nih.gov
Lipid Transfer Net transfer of triacylglycerol and phospholipid from microemulsion to LDL nih.gov
Rate Dependence Initial rates of transfer were dependent on the amount of catalyst nih.gov
Mass Transfer Ratio Net transfer of phospholipid mass was twice that of triacylglycerol nih.gov
Effect on LDL Composition Increased core lipids by up to 8% and phospholipids by 14% nih.gov

Mechanisms of Lipid Transport in Specific Biological Systems

Triolein,[carboxyl-14C] has been a valuable tool for investigating the mechanisms of lipid transport in various biological systems, providing insights into absorption, mobilization, and tissue uptake.

In studies of intestinal lipid transport, [14C]oleoyl triolein has been used to trace the fate of dietary triglycerides. Research in rats has explored the mobilization of mucosal triacylglycerol after a transport blockade induced by the nonionic detergent Pluronic L-81. nih.gov By infusing rats with [3H]glyceryl, [14C]oleoyl triolein, researchers were able to track the hydrolysis and re-esterification of the absorbed lipid. nih.gov The study concluded that, unlike in the liver, most of the mucosal triacylglycerol is not hydrolyzed before being transported out of the enterocytes in chylomicrons. nih.gov Following the removal of the transport block, there was a rapid mobilization of the retained triolein, which appeared in the lymph. nih.gov

The data below illustrates the lymphatic output and mucosal retention of triolein following an 8-hour infusion with a transport blocker.

Time PointLymphatic TG Output (µmol/h)Mucosal Retention of Infused [14C]Triolein
During 8-h infusion with L-81Low38%
3 hours post-infusion (11th hour)52-

Furthermore, the composition of the transported triglycerides in the lymph was analyzed using HPLC, revealing a progressive increase in triglycerides containing both oleate from the infused triolein and linoleate from a subsequent infusion. nih.gov This demonstrates the dynamic nature of triglyceride assembly and transport within the intestinal mucosa.

In another application, the lipoprotein lipase-catalyzed hydrolysis of tri[14C]oleoylglycerol was examined in a phospholipid interface, mimicking the surface of lipoproteins. nih.gov This monolayer study demonstrated that the rate of hydrolysis is dependent on the lipid composition of the interface. nih.gov For instance, increasing the triacylglycerol content from 1 to 6 mol% enhanced the rate of catalysis. nih.gov Conversely, the addition of sphingomyelin to the phosphatidylcholine monolayer decreased the activity of lipoprotein lipase. nih.gov These findings highlight the importance of the lipoprotein surface environment in regulating lipid transport and metabolism.

The table below details the effect of substrate concentration on the activation of lipoprotein lipase by apolipoprotein C-II.

Tri[14C]oleoylglycerol Concentration (mol%)Apolipoprotein C-II Activation FactorCitation
< 4Greater nih.gov
4 - 6Lower nih.gov

These studies, utilizing Triolein,[carboxyl-14C], have provided detailed mechanistic insights into the complex processes governing lipid transfer and transport in biological systems.

Experimental Methodologies Utilizing Triolein, Carboxyl 14c

In Vitro and Ex Vivo Model Systems

In vitro and ex vivo models are fundamental in dissecting the cellular and tissue-level mechanisms of lipid metabolism, providing a controlled environment to study specific processes without the complexities of a whole organism.

The use of isolated cell cultures allows for detailed investigation into the direct effects and metabolic pathways of triolein (B1671897) in specific cell types.

Adipocytes: Studies using adipocytes are common for investigating lipid storage and mobilization. For instance, research on the effects of BTG3, a tumor suppressor, has utilized a co-culture system of HaCaT keratinocytes and 3T3-L1 pre-adipocytes. nih.gov In these experiments, the differentiation of 3T3-L1 cells into mature adipocytes is assessed, a process that involves the significant uptake and storage of lipids. nih.gov While not directly using Triolein,[carboxyl-14C], these models provide the framework for such tracer studies to quantify lipid uptake and adipogenesis. nih.gov Other studies have directly used [carboxyl-14C]triolein to measure lipoprotein lipase (B570770) (LPL) activity in adipocyte homogenates, which is crucial for the hydrolysis of triglycerides from lipoproteins before their uptake into fat cells. nih.govoup.com

Keratinocytes: The interplay between keratinocytes and adipocytes in the skin is a significant area of research. nih.gov Studies have shown that keratinocytes can influence adipocyte differentiation and function through signaling molecules. nih.gov The loss of the BTG3 gene in keratinocytes has been found to promote adipocyte differentiation, which in turn fuels keratinocyte proliferation. nih.gov The use of Triolein,[carboxyl-14C] in such co-culture systems would enable the precise measurement of fatty acid transfer from adipocytes to keratinocytes, providing insights into the metabolic coupling between these cell types during normal skin homeostasis and in pathological conditions like skin cancer. nih.gov

Pancreatic β-cells and Hemocytes: While the principles are applicable, specific studies detailing the use of Triolein,[carboxyl-14C] in isolated pancreatic β-cells and hemocytes are less commonly reported in the reviewed literature. However, given the role of lipids in β-cell function and insulin (B600854) secretion, and the involvement of hemocytes in lipid transport in some species, Triolein,[carboxyl-14C] could be a valuable tool to explore these areas.

Tissue explants and homogenates provide a model system that retains some of the tissue architecture and cellular interactions, offering a bridge between cell culture and in vivo studies.

Adipose Tissue Homogenates: A primary application of Triolein,[carboxyl-14C] in tissue homogenates is the measurement of lipoprotein lipase (LPL) activity. nih.govoup.com In this assay, adipose tissue is homogenized, and the homogenate is incubated with a substrate mixture containing [carboxyl-14C]triolein emulsified with a detergent. nih.gov The LPL present in the homogenate hydrolyzes the radiolabeled triolein, releasing [14C]-labeled fatty acids. nih.govoup.com The amount of radioactivity in the fatty acid fraction is then quantified to determine the LPL activity. nih.govoup.com This method has been used to assess depot-specific differences in LPL activity and the effects of various physiological and pharmacological interventions. nih.gov

Pine Seed Homogenates: A study on the megagametophyte tissue of germinating Jeffrey pine seeds used [carboxyl-14C]-tripalmitin, a similar triglyceride, to trace the utilization of lipid reserves. nih.gov The tissue homogenate was incubated with the radiolabeled lipid, and the distribution of radioactivity among different cellular fractions (fat bodies, mitochondria, glyoxysomes, and supernatant) was analyzed over time. nih.gov This allowed for the elucidation of the sequential roles of these organelles in lipid breakdown and conversion. nih.gov The study found that fat bodies hydrolyzed the triglyceride, and the resulting fatty acids were taken up by mitochondria and glyoxysomes for further metabolism. nih.gov

Below is a table summarizing the distribution of the tracer in pine seed homogenates after a 5-minute incubation.

Cellular FractionPercentage of Tracer
Fat Body25%
Pellet (Mitochondria & Glyoxysomes)9%
Supernatant14%
CO22%

Data sourced from a study on pine seed homogenates. nih.gov

The reconstitution of lipoprotein complexes in vitro is a powerful technique to study the structure, function, and metabolism of these particles. Radiolabeled lipids like Triolein,[carboxyl-14C] are essential for these studies.

Lipoproteins, such as chylomicrons and very low-density lipoproteins (VLDL), are the primary carriers of triglycerides in the circulation. google.comnih.gov To study the enzymatic processing of triglycerides by lipases, researchers can create artificial lipoprotein particles. This typically involves mixing purified or recombinant apolipoproteins (such as ApoA-I or ApoC-II) with a lipid mixture that includes phospholipids (B1166683), cholesterol, and triglycerides. google.comresearchgate.net

By incorporating Triolein,[carboxyl-14C] into this lipid mixture, radiolabeled lipoprotein complexes are formed. These can then be used as substrates in assays to measure the activity of enzymes like lipoprotein lipase (LPL) and hepatic lipase (HL). researchgate.net For example, the activity of these lipases can be determined by measuring the release of [14C]-labeled fatty acids from the reconstituted lipoproteins. google.com This approach has been instrumental in identifying the specific domains of lipases that are important for their activity and for their interaction with cofactors like ApoC-II. researchgate.net

In Vivo Tracer Studies in Animal Models

In vivo studies using Triolein,[carboxyl-14C] in animal models are crucial for understanding the integrated metabolism of dietary fats in a whole-organism context. These studies provide insights into absorption, tissue distribution, and energy utilization that cannot be obtained from in vitro systems.

The method of administration of Triolein,[carboxyl-14C] is critical and depends on the specific metabolic process being investigated.

Oral Administration: To study the digestion and absorption of dietary fats, an emulsion containing Triolein,[carboxyl-14C] is often administered orally or via a stomach tube to animals such as rats. cir-safety.org This mimics the natural route of fat ingestion. Following administration, the appearance of radioactivity in the lymph, blood, and expired air can be monitored to assess the rate and extent of absorption and oxidation. cir-safety.orgnih.gov

Intravenous Infusion: To bypass the processes of digestion and absorption and study the clearance of triglycerides from the circulation, Triolein,[carboxyl-14C] can be administered intravenously. cir-safety.orgphysiology.org The radiolabeled triolein is typically incorporated into a lipid emulsion that resembles native chylomicrons. physiology.org This emulsion is then infused, often at a constant rate, into the bloodstream. physiology.org Blood samples are taken at various time points to measure the rate of disappearance of the radiolabeled triglyceride from the plasma, providing a measure of the efficiency of triglyceride clearance by tissues. physiology.org

Intrathecal Injection: In specialized studies investigating lipid metabolism within the central nervous system, radiolabeled lipids can be administered via intrathecal injection into the cerebrospinal fluid. tandfonline.com

Compartmental analysis is a mathematical approach used to model the fate of a tracer in a biological system. cambridge.org After the administration of Triolein,[carboxyl-14C], the distribution of the 14C label among different body "compartments" (e.g., gut, blood, liver, adipose tissue, expired CO2) is measured over time. cambridge.org

A study on Atlantic cod larvae provides a clear example of this methodology. cambridge.org The larvae were fed a single meal containing [14C]-labeled lipids. cambridge.org The distribution of the tracer was then measured in the gut, the carcass (representing retained lipids), the surrounding water (representing evacuated, unabsorbed lipids), and a metabolic trap for CO2 (representing catabolized lipids). cambridge.org

This allows for the calculation of key metabolic parameters:

Absorption: The sum of the tracer in the carcass and the CO2. cambridge.org

Retention: The amount of tracer remaining in the carcass. cambridge.org

Catabolism: The amount of tracer recovered as CO2. cambridge.org

Evacuation: The amount of tracer found in the water. cambridge.org

The following table illustrates the conceptual compartments used in such a model.

CompartmentDescription
Ingested (I)Total amount of tracer consumed.
Gut (G)Tracer remaining in the digestive tract.
Absorbed (A)Tracer that has crossed the intestinal barrier (A = R + C).
Retained (R)Tracer incorporated into the body tissues (carcass).
Catabolized (C)Tracer oxidized to CO2.
Evacuated (E)Tracer excreted without being absorbed.

Based on the compartmental model described for Atlantic cod larvae. cambridge.org

This type of analysis has been applied in various animal models to understand how factors like diet composition, physiological state, and genetic modifications affect lipid metabolism. tandfonline.comcambridge.org For example, after intravenous injection of radiolabeled triolein in rats, high rates of uptake were initially observed in the liver, myocardium, and diaphragm, with radioactivity decreasing markedly after 24 hours. cir-safety.org In contrast, in mice, large amounts of radioactivity were noted in brown and white adipose tissue even after 24 hours. cir-safety.org

Metabolic Budgeting in Organisms

Triolein labeled at the carboxyl carbon with Carbon-14 (Triolein,[carboxyl-14C]) is a critical tracer for conducting metabolic budgeting studies, which aim to quantify the fate of dietary fats within an organism. By tracking the distribution and transformation of the 14C label, researchers can determine the rates of absorption, storage, and catabolism of triglycerides.

Studies in humans have utilized orally administered 14C-triolein to trace lipid metabolism. In one investigation, after ingestion of the radiolabeled fat, 25% to 40% of the 14C was metabolized and expired as 14CO2 within the first 10 days. nih.gov The remaining radioactivity was found to be eliminated much more slowly, with a calculated half-life of 493 days, indicating long-term storage in the body's lipid pools. nih.gov By six days post-ingestion, radioactivity in the serum was nearly undetectable, suggesting rapid uptake and distribution into tissues. nih.gov Another study measured the biokinetics following a fat malabsorption breath test and found that exhalation accounted for 55% to 73% of the administered radioactivity. researchgate.net

In animal models, Triolein,[carboxyl-14C] has been used to probe metabolic changes under specific physiological conditions. For example, in studies of pregnant rats, infusing 14C-triolein-labeled very-low-density lipoprotein (VLDL) revealed that the periuterine adipose tissue significantly increases its uptake of fatty acids during late pregnancy compared to non-pregnant controls. nih.govceu.es This highlights a mechanism for maternal fat accumulation to support gestation. nih.govceu.es In research involving mice that underwent vertical sleeve gastrectomy, 14C-triolein was administered by gavage to assess dietary fat absorption. pnas.org The results showed reduced radioactivity in the plasma of operated mice, indicating that the surgery confers metabolic benefits by decreasing lipid absorption. pnas.org

The application of this tracer extends to cellular and microbial levels. In one study, dual-isotope labeled triolein was used to investigate how Mycobacterium tuberculosis (Mtb) acquires lipids from host macrophages. plos.org By analyzing the ratio of labels in bacterial triglycerides, researchers determined that Mtb primarily hydrolyzes host triglycerides and then imports the fatty acids for its own metabolic processes, a key insight into its survival strategy within the host. plos.org

Table 1: Metabolic Fate of Ingested 14C-Triolein in Humans

ParameterFindingSource
Expired as 14CO₂ (First 10 Days) 25% - 40% of ingested dose nih.gov
Total Exhalation (Breath Test) 55% - 73% of administered dose researchgate.net
Calculated Half-life of Residue 493 days nih.gov
Serum Radioactivity (Day 6) Barely detectable nih.gov

Analytical and Quantification Techniques

Radiometric Detection via Liquid Scintillation Counting

Liquid Scintillation Counting (LSC) is the primary method for quantifying the beta radiation emitted by the 14C isotope in samples containing Triolein,[carboxyl-14C] metabolites. This technique allows for the precise measurement of radioactivity in a wide range of biological samples, including plasma, tissues, and expired CO2.

In a typical workflow, the biological sample of interest is processed and mixed with a "scintillation cocktail." This fluid contains fluorescent molecules (fluors) that emit photons of light when they are excited by the beta particles released from 14C decay. A liquid scintillation counter then detects these light flashes using photomultiplier tubes and quantifies them as counts per minute (CPM) or disintegrations per minute (DPM).

Research studies frequently employ LSC to measure the outcomes of experiments using 14C-triolein. For instance, to determine the distribution of dietary fat uptake, mice were given an oral gavage of olive oil containing 14C-triolein. pnas.org Two hours later, segments of the small intestine were collected, digested in a strong base, and mixed with a liquid scintillation mixture. The radioactivity in each segment was then measured using a liquid scintillation counter to map the location of fat absorption. pnas.org Similarly, to assess the rate of fat absorption into the bloodstream, blood samples were collected over several hours, and the radioactivity in the plasma was determined by scintillation measurement. pnas.org In studies of human forearm metabolism, 14C-oleate was co-infused with labeled triolein, and LSC was used to quantify the specific activity of 14C in arterial and venous plasma samples to understand the release and uptake of fatty acids in the muscle tissue. diabetesjournals.org

Chromatographic Separation of Lipid Metabolites (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Following the administration of Triolein,[carboxyl-14C], organisms metabolize the parent triglyceride into various lipid species, such as diacylglycerols, monoacylglycerols, and free fatty acids. To analyze this metabolic conversion, chromatographic techniques are essential for separating the different lipid classes before quantification.

Thin-Layer Chromatography (TLC) is a widely used method for this purpose. In this technique, lipid extracts from tissues or cells are spotted onto a silica-coated plate. The plate is then placed in a solvent system that causes different lipid classes to migrate up the plate at different rates based on their polarity. After separation, the areas corresponding to specific lipid classes can be scraped off the plate, and their associated radioactivity can be measured using liquid scintillation counting.

For example, in a study on rats fed different flours, 14C-triolein was administered orally. nih.gov Lipids were extracted from the intestinal wall, and TLC was used to separate the metabolites. The analysis revealed that the 14C radioactivity was distributed among triacylglycerols, free fatty acids, diacylglycerols, and phospholipids, confirming the digestion and re-esterification of the ingested fat. nih.gov In another study, after labeling Mycobacterium tuberculosis with 14C-triolein, intracellular lipids were extracted and resolved on silica-TLC to confirm that the bacteria had accumulated the radiolabel in its internal triglyceride stores. plos.org

High-Performance Liquid Chromatography (HPLC) offers higher resolution and more precise quantification for separating lipid metabolites. It functions on similar principles of differential partitioning between a mobile and stationary phase but uses high pressure to pass the sample through a packed column, resulting in faster and more efficient separation. The eluent can be collected in fractions for subsequent radiometric analysis or passed through an in-line radioactivity detector.

Table 2: Distribution of 14C Radioactivity in Rat Intestinal Wall Lipids After 14C-Triolein Administration

Lipid FractionRelative Radioactivity LevelSource
Triacylglycerols Highest nih.gov
Free Fatty Acids Second Highest nih.gov
Diacylglycerols Third Highest nih.gov
Phospholipids Lowest nih.gov

Isotope-Ratio Mass Spectrometry for Carbon Isotope Analysis

While Triolein,[carboxyl-14C] relies on radiometric detection, a parallel and powerful technique for metabolic tracing involves the use of stable, non-radioactive isotopes like Carbon-13 (13C). Isotope-Ratio Mass Spectrometry (IRMS) is the analytical instrument used to measure the ratio of heavy to light stable isotopes (e.g., 13C to 12C) with extremely high precision.

In these studies, substrates like [1-13C]triolein or [8-13C]triolein are administered to the subject. The metabolic fate of the labeled carbon atoms is tracked by analyzing the 13C enrichment in specific products, most commonly in expired carbon dioxide (CO2). To do this, breath samples are collected continuously, and the CO2 is purified and introduced into the IRMS, which measures the 13CO2/12CO2 ratio. An increase in this ratio above the natural background level indicates that the labeled substrate is being oxidized.

One study used this exact methodology in rats to compare the oxidation rates of oleic acid labeled at different carbon positions. cambridge.org By infusing either [1-13C]triolein or [8-13C]triolein and measuring the 13C-enrichment in expired CO2 via IRMS, researchers found that the carbon at position 1 was oxidized at a significantly higher rate than the carbon at position 8. cambridge.org This finding provided evidence that the fatty acid was not always completely degraded through β-oxidation. cambridge.org In other human studies, gas chromatography combined with IRMS (GC-IRMS) has been used to trace the incorporation of 13C-labeled oleic acid from triolein into various fatty acids within serum lipid fractions like triglycerides and phospholipids. cir-safety.org

Preparation of Radiolabeled Substrate Emulsions for Enzyme Assays

Triolein is a nonpolar lipid that is insoluble in the aqueous environments of biological systems. Therefore, to study its metabolism in vivo or in vitro, it must be prepared in a form that can be administered and utilized by enzymes. This is typically achieved by creating a stable emulsion.

An emulsion is a mixture of two immiscible liquids, in this case, oil (triolein) and water, where one is dispersed in the other as microscopic droplets. For experimental purposes, Triolein,[carboxyl-14C] is mixed with a carrier oil, such as olive oil, and an emulsifying agent or surfactant.

For oral administration in animal studies, a simple preparation may involve dissolving the 14C-triolein in a carrier oil. For example, mice were given an oral gavage of 2 µCi of 14C-triolein mixed in 200 µL of olive oil to study fat absorption. pnas.org

For intravenous infusions or in vitro enzyme assays (like measuring lipoprotein lipase activity), a more complex and stable emulsion is required to mimic natural triglyceride-rich lipoproteins (e.g., chylomicrons and VLDL). These emulsions are often prepared using phospholipids as emulsifiers and are sonicated or homogenized to create fine, uniform droplets. In human studies investigating triglyceride metabolism, lipid emulsions containing radiolabeled triolein are infused intravenously to track their clearance from the circulation and uptake by tissues like muscle and fat. diabetesjournals.org The use of surfactants such as Triton WR 1339 (Tyloxapol) may also be employed in animal studies; the surfactant is injected to inhibit lipoprotein lipase, allowing researchers to measure the rate of triglyceride secretion into the plasma without simultaneous clearance.

Advanced Considerations in Carboxyl 14c Triolein Tracer Research

Isotopic Exchange and Non-Oxidative Isotope Loss

In metabolic studies utilizing [carboxyl-¹⁴C]Triolein, the measurement of expired ¹⁴CO₂ is a primary endpoint for quantifying fatty acid oxidation. However, a critical consideration is that the ¹⁴C label, once cleaved from the fatty acid during beta-oxidation to form [1-¹⁴C]acetyl-CoA, does not exclusively follow the oxidative path to CO₂. The labeled acetyl-CoA enters the tricarboxylic acid (TCA) cycle, where the ¹⁴C can be incorporated into various intermediary metabolites through isotopic exchange reactions. nih.govcambridge.org This phenomenon results in the temporary fixation of the isotope into other molecules, a process termed non-oxidative isotope loss. nih.govcambridge.org

This means that a portion of the ¹⁴C from the metabolized triolein (B1671897) does not immediately appear as expired CO₂, leading to an underestimation of the true oxidation rate if not properly corrected. cambridge.org To address both the retention of CO₂ in bicarbonate pools and this non-oxidative loss, an acetate (B1210297) correction factor has been proposed. nih.govcambridge.org This factor is determined by infusing ¹⁴C-labeled acetate and measuring its recovery as ¹⁴CO₂, providing a more comprehensive correction than one for bicarbonate retention alone, as it also accounts for the label's fixation in other metabolites via the TCA cycle. nih.govcambridge.org Research has shown that metabolic conditions such as feeding, hormonal state, and physical activity can influence the degree of isotopic exchange, highlighting the need to determine these correction factors under the specific physiological conditions of the study. cambridge.org

Correction for Bicarbonate Retention in Whole-Body Oxidation Studies

A fundamental challenge in quantifying whole-body substrate oxidation using ¹⁴C-labeled tracers is the physiological retention of the produced ¹⁴CO₂. nih.govcambridge.org When [carboxyl-¹⁴C]Triolein is oxidized, the resulting ¹⁴CO₂ enters the body's bicarbonate pools, which are vast and distributed throughout the body's fluids and tissues. The labeled CO₂ does not get instantaneously excreted in the breath; instead, it mixes with these endogenous bicarbonate pools. nih.gov Consequently, the rate of ¹⁴CO₂ appearing in expired air does not precisely mirror the rate of its production from fatty acid oxidation at that moment. soton.ac.uk

This delay and incomplete recovery of labeled CO₂ necessitates the use of a bicarbonate correction factor. nih.govcambridge.org This factor is typically determined experimentally by administering NaH¹⁴CO₃ (labeled bicarbonate) intravenously or orally and measuring the percentage of the ¹⁴C dose that is recovered in the breath over a specific period. soton.ac.ukcambridge.org Studies have reported that the recovery of labeled CO₂ following bicarbonate administration can range from 66% to 87%. soton.ac.uk The retention of bicarbonate can be influenced by various factors, including changes in metabolic rate and the size and turnover of the body's bicarbonate pools, which can be altered by exercise or other metabolic stimuli. nih.gov Failure to correct for this retention can lead to a significant underestimation of fatty acid oxidation rates. soton.ac.ukdiabetesjournals.org

Interpretation of Positional Labeling Effects on Metabolic Outcomes

The specific position of the ¹⁴C atom within the oleic acid moieties of triolein is a crucial determinant in the interpretation of metabolic data. cambridge.org With [carboxyl-¹⁴C]Triolein, the label is located on the first carbon (C-1) of the fatty acid chain. funaab.edu.ng During beta-oxidation, this carboxyl carbon is the first to be cleaved, releasing [1-¹⁴C]acetyl-CoA, which can then be oxidized in the TCA cycle to produce ¹⁴CO₂. cambridge.org

The metabolic fate of a carboxyl-labeled fatty acid can differ significantly from that of a fatty acid labeled at another position. A study comparing the oxidation of triolein labeled with ¹³C at the C-1 position versus the C-8 position in rats provides a clear example of this effect. cambridge.org After correcting for isotope loss, the study found that a significantly smaller percentage of the C-8 label was recovered as expired CO₂ compared to the C-1 label.

Table 1: Comparison of Oxidized Fraction of Triolein Labeled at Different Carbon Positions in Rats cambridge.org
TracerIsotope PositionCorrected Percent Oxidation (Mean ± SE)
[1-¹³C]TrioleinCarboxyl (C-1)37.3% (± 1.2%)
[8-¹³C]TrioleinChain (C-8)32.6% (± 1.0%)

This difference indicates that a portion of the fatty acid entered the beta-oxidation pathway but was not completely degraded to acetyl-CoA. cambridge.org The C-1 label is released with the first turn of the spiral, whereas the C-8 label is only released after multiple cycles. The lower recovery of the C-8 label suggests incomplete oxidative breakdown of the oleic acid chain. cambridge.org Similarly, other studies have found that recovery of a ¹³C label in breath from methyl-labeled fatty acids was about 30% less than from carboxyl-labeled fatty acids. researchgate.net These findings underscore that knowledge of the label's precise location is critical for accurately interpreting the extent of fatty acid catabolism. cambridge.org

Integration with Stable Isotope Methodologies

The utility of [carboxyl-¹⁴C]Triolein in metabolic research is significantly enhanced when integrated with stable isotope methodologies (e.g., using ¹³C, ²H). nih.gov This dual-labeling approach allows for the simultaneous tracing of different fatty acid pools or metabolic pathways, providing a more comprehensive and dynamic view of lipid metabolism. nih.govcambridge.org For instance, researchers can administer oral [¹⁴C]triolein to trace the fate of dietary fatty acids while concurrently infusing an intravenous stable isotope tracer, such as [²H₂]palmitate or [U-¹³C]palmitate, to label and track endogenous free fatty acid pools. cambridge.org

This combined technique is powerful for distinguishing the metabolic fates of exogenous (dietary) versus endogenous lipids. cambridge.org It has been used to quantify processes such as the uptake of dietary fat into specific adipose tissue depots, the rate of systemic "spillover" of dietary fatty acids into the plasma free fatty acid pool, and the contribution of different sources to triglyceride synthesis. cambridge.orgphysiology.org The high sensitivity of ¹⁴C detection, particularly when coupled with accelerator mass spectrometry (AMS), allows for the use of microtracer doses that provide valuable metabolic data without perturbing the system being studied. tno-pharma.com In contrast, stable isotopes can be used to measure downstream metabolic partitioning and can be detected by mass spectrometry or NMR, allowing for detailed analysis of isotopic enrichment in various lipid fractions and tissues. nih.gov The integration of these complementary techniques represents a gold standard for in-vivo kinetic studies of fatty acid metabolism. nih.gov

Q & A

Q. How is [carboxyl-14C]-labeled triolein synthesized, and what are its critical quality control parameters?

Triolein [carboxyl-14C] is synthesized by radiolabeling the carboxyl group of oleic acid, followed by esterification with glycerol. Key quality parameters include:

  • Specific activity : Typically 50–60 mCi/mmol (1.85–2.22 GBq/mmol) in ethanol:toluene (1:1) .
  • Purity : Validated via thin-layer chromatography (TLC) or HPLC to confirm absence of free fatty acids or hydrolyzed products.
  • Storage : Requires storage at −80°C in dry ice to prevent radiolysis and degradation .

Q. What methodological precautions are necessary for handling [carboxyl-14C]triolein in lipid uptake assays?

  • Solvent compatibility : Use ethanol:toluene (1:1) as a solvent to maintain solubility and stability during in vitro incubations .
  • Quenching controls : Include non-radiolabeled triolein (e.g., 500 µg) in parallel experiments to distinguish specific vs. nonspecific lipid uptake .
  • Scintillation counting calibration : Optimize protocols for lipid extraction (e.g., Folch method) to avoid interference from organic solvents during radioactivity measurement .

Q. What standardized assays use [carboxyl-14C]triolein to study lipase activity?

  • Lipoprotein lipase (LPL) assays : Homogenize adipose tissue and incubate with a substrate mixture containing 10 MBq/l [carboxyl-14C]triolein, 2.52 mmol/l cold triolein, and 50 g/l gum arabic. Activity is quantified via hydrolysis to radiolabeled free fatty acids under varying NaCl concentrations (0.2 M vs. 2 M) to distinguish heparin-sensitive LPL .

Advanced Research Questions

Q. How can [carboxyl-14C]triolein be applied to resolve contradictions in lipid transport data across species?

  • Comparative experimental design : Replicate protocols across models (e.g., arachnid hemolymph vs. mammalian adipose tissue). For example, incubate 0.5 ml hemolymph with 0.16 µCi [carboxyl-14C]triolein for 1 hour in 50 mM phosphate buffer (pH 7.4) to assess lipoprotein-mediated uptake .
  • Data normalization : Express results as nmol lipid/mg protein/hour to account for tissue-specific variability. Cross-validate with alternative tracers (e.g., [1-14C]palmitic acid) to confirm transport mechanisms .

Q. How can researchers optimize protocols for tracking [carboxyl-14C]triolein metabolism in dynamic systems like oocyte development?

  • Pulse-chase labeling : Incubate tissue with 80 nCi [carboxyl-14C]triolein for 1–4 days, followed by rigorous washing (e.g., eel Ringer solution) to remove unincorporated tracer .
  • Cell lysis optimization : Use freeze-thaw cycles and proteinase K digestion to rupture membranes without degrading radiolabeled lipids. Quantify intracellular accumulation via scintillation counting after NaOH-mediated saponification .

Q. What analytical methods resolve oxidation artifacts in [carboxyl-14C]triolein during long-term lipid oxidation studies?

  • LC-MS/MS integration : Monitor [M+NH4]+ ions (e.g., m/z 902.8 for intact triolein; m/z 918.8 for hydroxyl derivatives) to distinguish oxidation products. Use extracted ion chromatograms (XIC) to quantify positional isomers .
  • Control for auto-oxidation : Store working solutions under nitrogen and include antioxidants (e.g., BHT) in incubation buffers .

Methodological Challenges and Solutions

Q. How can researchers address low recovery rates of [carboxyl-14C]triolein in complex biological matrices?

  • Extraction refinement : Use sequential Folch extraction (chloroform:methanol 2:1) with 0.88% KCl to separate lipid phases. Centrifuge at 1,000 × g for 15 minutes to recover the organic phase .
  • Internal standards : Spike samples with non-radiolabeled triolein to calculate extraction efficiency via GC-MS .

Q. What strategies mitigate interference from triolein hydrolysis in lipase inhibition studies?

  • pH stabilization : Maintain pH 8.6 in Tris-HCl buffer to minimize non-enzymatic hydrolysis .
  • Inhibitor cocktails : Include EDTA (chelates divalent cations) and Orlistat (lipase-specific inhibitor) in assays to isolate enzymatic activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.